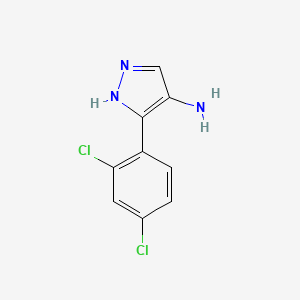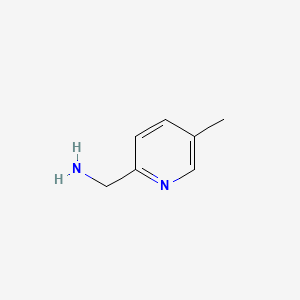![molecular formula C16H16N2O7 B1354228 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 77449-43-5](/img/structure/B1354228.png)
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps. One common method includes the reaction of 3-(4-nitrobenzyloxycarbonyl)-2-oxo-3-diazo-propyl azetidin-2-one with rhodium (II) octanoate dimer in dichloromethane under reflux conditions for 4-5 hours . The reaction is monitored by HPLC until the unreacted azetidinone is less than 2.0%. The product is then precipitated with cyclohexane and dried .
Industrial Production Methods
Industrial production of this compound typically involves batch or semi-continuous flow hydrogenation processes. For example, the hydrogenation of p-nitrobenzyl-protected intermediates using hydrogen and palladium on carbon (Pd/C) as a catalyst under controlled conditions . This method ensures high purity and yield, which is crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and rhodium (II) octanoate dimer . Reaction conditions often involve refluxing in solvents like dichloromethane and monitoring the progress using HPLC .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and reduced forms of the compound .
Scientific Research Applications
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily used as an intermediate in the synthesis of imipenem, a potent antibiotic used to treat a wide range of bacterial infections . Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Integral in the production of antibiotics like imipenem.
Mechanism of Action
The compound exerts its effects by acting as a precursor to imipenem, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cell wall structure, leading to bacterial cell lysis and death . The molecular targets include various PBPs involved in the final stages of peptidoglycan synthesis .
Comparison with Similar Compounds
Similar Compounds
Meropenem: Another carbapenem antibiotic with a similar structure and mechanism of action.
Ertapenem: A carbapenem antibiotic with a longer half-life.
Doripenem: Known for its broad-spectrum activity against Gram-negative bacteria.
Uniqueness
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific role as an intermediate in the synthesis of imipenem. Its structure allows for the formation of a highly effective antibiotic that is crucial in treating resistant bacterial infections .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDYTOJOXKBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467431 |
Source


|
| Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-43-5 |
Source


|
| Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

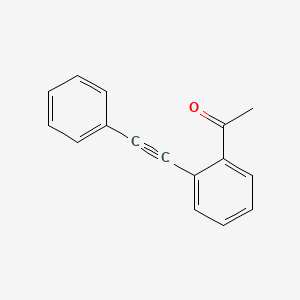
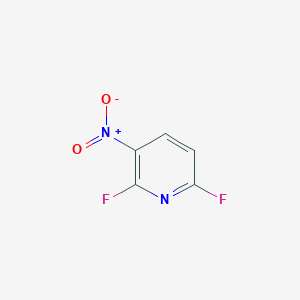
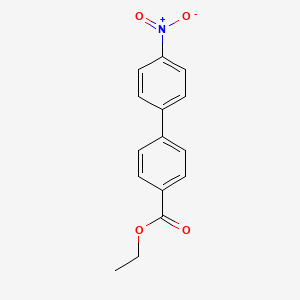

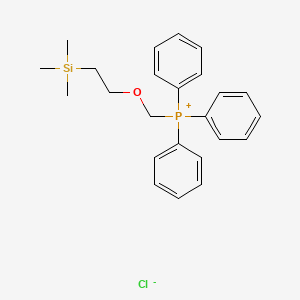

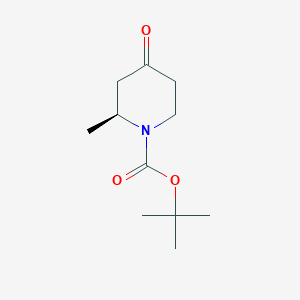

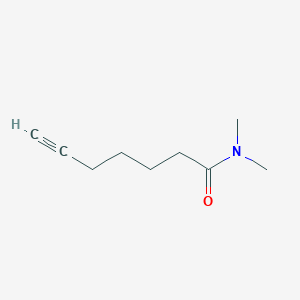
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

